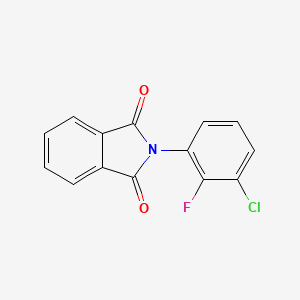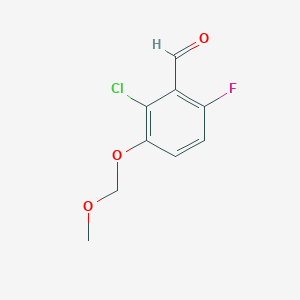
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position, a chlorine atom at the 2nd position, and a methoxymethoxy group at the 3rd position on the benzaldehyde ring. It is a solid at room temperature and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions on the benzaldehyde ring.
Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methoxymethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled to optimize the reaction rate and yield.
Solvent: Suitable solvents like dichloromethane or toluene are used.
Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzaldehyde moiety.
Pathways: It may inhibit or activate certain biochemical pathways depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Lacks the chlorine atom and methoxymethoxy group.
2-Chloro-6-fluorobenzaldehyde: Lacks the methoxymethoxy group.
Uniqueness
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both halogen atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H8ClFO3 |
|---|---|
Molekulargewicht |
218.61 g/mol |
IUPAC-Name |
2-chloro-6-fluoro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-8-3-2-7(11)6(4-12)9(8)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
RPODJWYXVDATDW-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=C(C=C1)F)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



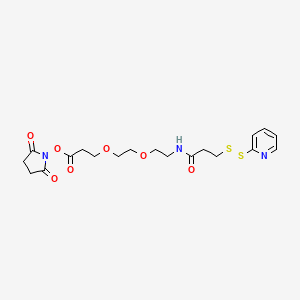


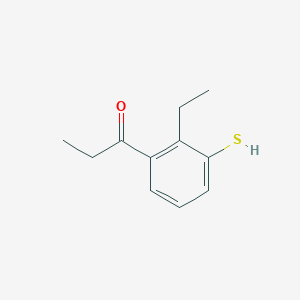

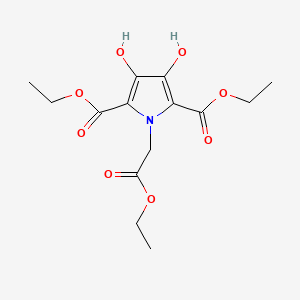
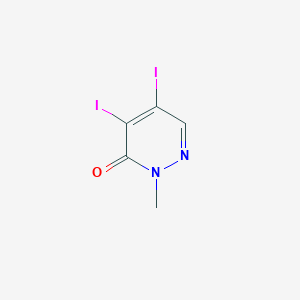
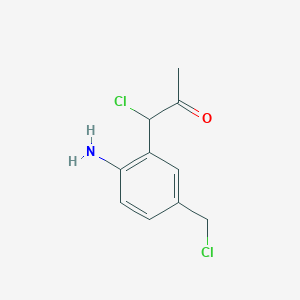
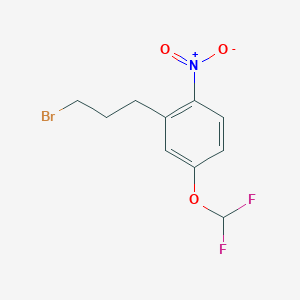

![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)
